molecular formula C24H24ClN3O B2376731 N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-chlorobenzamide CAS No. 303151-11-3

N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-chlorobenzamide

Cat. No.: B2376731
CAS No.: 303151-11-3
M. Wt: 405.93
InChI Key: DXDOGSJEVFFAPO-UHFFFAOYSA-N
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Description

N-[4-(4-Benzylpiperazin-1-yl)phenyl]-4-chlorobenzamide is a benzamide derivative featuring a 4-chlorobenzoyl group attached to a phenyl ring substituted with a 4-benzylpiperazine moiety. This structure combines lipophilic (benzyl, chloro) and hydrogen-bonding (amide, piperazine) elements, which are critical for interactions with biological targets like G protein-coupled receptors (GPCRs) or kinases.

Properties

IUPAC Name

N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O/c25-21-8-6-20(7-9-21)24(29)26-22-10-12-23(13-11-22)28-16-14-27(15-17-28)18-19-4-2-1-3-5-19/h1-13H,14-18H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDOGSJEVFFAPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-chlorobenzamide typically involves the reaction of 4-chlorobenzoyl chloride with N-[4-(4-benzylpiperazin-1-yl)phenyl]amine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains three reactive regions:

  • 4-Chlorobenzamide moiety : Susceptible to hydrolysis and nucleophilic substitution at the amide bond.

  • Benzylpiperazine-substituted phenyl group : Electrophilic aromatic substitution (e.g., nitration, halogenation) and piperazine alkylation/acylation.

  • Chlorine substituent : Potential site for nucleophilic aromatic substitution under specific conditions.

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProduct(s)Notes
Acidic Hydrolysis6M HCl, reflux4-Chlorobenzoic acid + Amine saltComplete after 6–8 h
Basic HydrolysisNaOH (aq.), Δ4-Chlorobenzoate + Free amineRequires prolonged Δ

Characterization : Post-hydrolysis products are confirmed via:

  • IR Spectroscopy : Loss of amide C=O stretch (~1664 cm⁻¹) and appearance of carboxylic acid O-H (~2500–3300 cm⁻¹) .

  • NMR : Disappearance of amide proton signal (~7.07 ppm) and new aromatic peaks .

Piperazine Functionalization

The benzylpiperazine group undergoes alkylation or sulfonylation at the secondary nitrogen:

Reaction TypeReagentsProduct ApplicationSource
AlkylationAlkyl halides, K₂CO₃, DMFModified CNS-targeting analogs
SulfonylationSulfonyl chlorides, Et₃NEnhanced solubility and selectivity

Example Modification :

  • Reacting with 1-methylimidazole-4-sulfonyl chloride produces sulfonamide derivatives with improved glycine transporter (GlyT-1) inhibition .

Electrophilic Aromatic Substitution

The phenyl ring undergoes reactions such as nitration or halogenation :

ReactionReagentsPositionYield
NitrationHNO₃, H₂SO₄, 0°CPara to amide group~60%
BrominationBr₂, FeBr₃Ortho/para to chlorine~45%

Mechanistic Insight :

  • The electron-withdrawing chlorine and amide groups direct electrophiles to meta positions relative to themselves, but steric effects from the benzylpiperazine may alter regioselectivity.

Experimental Characterization Data

Key spectroscopic properties of the compound and its derivatives:

TechniqueObservationsSignificanceSource
¹H NMR (CDCl₃)δ 7.7 (d, 2H, Har.), 3.51 (s, 4H, CH₂-N)Confirms benzamide and piperazine
IR 1664 cm⁻¹ (C=O), 3296 cm⁻¹ (N-H)Validates amide bond
MS m/z 455.0 ([M+H]⁺)Matches molecular formula C₂₃H₂₂ClN₄O₂

Scientific Research Applications

Anticancer Activity

N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-chlorobenzamide has shown promise in the treatment of various cancers. Its structural analogs have been investigated for their ability to inhibit cancer cell proliferation, particularly in colorectal cancer models. For instance, compounds with similar structures have demonstrated significant inhibitory effects on Wnt-dependent transcription and reduced growth in cancer cell lines such as SW480 and HCT116, indicating potential for development as anticancer agents .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. It has been used as a building block for synthesizing derivatives that target bacterial and fungal infections. The interaction with oxidoreductase proteins suggests a mechanism by which it may disrupt microbial metabolic processes .

Neurological Applications

The compound has also been studied for its potential as an anticonvulsant and antipsychotic agent. Its structural features may contribute to dopamine D2 receptor antagonism, which is relevant in treating conditions like schizophrenia and bipolar disorder .

Inflammatory Diseases

This compound has been explored for its role in modulating inflammatory pathways. Studies have indicated its potential to regulate the expression of interleukin-6 (IL-6) and vascular cell adhesion molecule 1 (VCAM-1), making it a candidate for treating cardiovascular diseases, asthma, arthritis, and other inflammatory conditions .

Drug Development

The compound serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents. Its versatility allows researchers to modify its structure to enhance efficacy or reduce side effects in various therapeutic contexts .

Material Science

In addition to biological applications, this compound is being investigated for its utility in developing new materials. Its chemical properties facilitate the creation of polymers and other materials with specific functionalities, potentially useful in industrial applications .

Case Studies

Study ReferenceApplication AreaFindings
Patent 2754509 Cardiovascular DiseasesDemonstrated regulation of IL-6 and VCAM-1 expression; potential for treating inflammatory conditions.
Research Article Anticancer ActivitySignificant inhibition of cancer cell lines; promising lead for colorectal cancer therapies.
Pharmacological Study Neurological DisordersPotential D2 receptor antagonism; implications for antipsychotic drug development.

Mechanism of Action

The mechanism of action of N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can lead to various pharmacological effects, including anticonvulsant and antipsychotic activities .

Comparison with Similar Compounds

Structural Analogues with Piperazine Substitutions

Piperazine-containing benzamides are prevalent in medicinal chemistry due to their conformational flexibility and ability to modulate receptor binding. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes References
N-[4-(4-Benzylpiperazin-1-yl)phenyl]-4-chlorobenzamide C24H23ClN4O 418.92 4-Chlorobenzamide, benzylpiperazine Structural prototype; potential CNS or kinase targeting inferred from analogs
4-Chloro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide C18H20ClN3O 329.82 Methylpiperazine Simplified analog; methyl group reduces lipophilicity vs. benzyl
N-(4-Chlorophenyl)-4-[6-(4-methylpiperazin-1-yl)-5-trifluoromethylpyridin-3-yl]benzamide C24H22ClF3N4O 474.90 Trifluoromethylpyridine, methylpiperazine Higher molecular weight; trifluoromethyl enhances metabolic stability
QH-03 (Quinoline-piperazine hydrazine derivative) C28H26ClN5 476.00 Quinoline, hydrazine Anticancer activity via kinase inhibition (e.g., Aurora B)

Key Observations :

  • Electronic Effects : Trifluoromethyl and chloro substituents () influence electron-withdrawing properties, altering binding affinities to targets like proteases or kinases.
  • Synthetic Accessibility : The target compound’s synthesis likely involves coupling 4-chlorobenzoyl chloride with a benzylpiperazine-substituted aniline, a method analogous to hydrazine derivatives in .

Functional Group Variations in Benzamide Derivatives

Variations in the benzamide scaffold significantly impact biological activity:

Compound Name Functional Groups Notable Features Potential Applications References
N-[4-(Allyloxy)phenyl]-4-chlorobenzamide Allyloxy, chloro Increased solubility due to ether linkage Antimicrobial or anti-inflammatory agents
Moclobemide (N-(2-morpholin-4-ylethyl)-4-chlorobenzamide) Morpholine Approved antidepressant (MAO-A inhibitor) CNS disorders
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-chlorobenzamide Benzimidazole Dual-target antiviral (BVDV entry/replication inhibition) Antiviral therapy

Comparison Insights :

  • Moclobemide () : Replacing piperazine with morpholine demonstrates how heterocycle choice directs target specificity (MAO-A vs. GPCRs).
  • Benzimidazole Hybrids () : The addition of benzimidazole introduces planar aromaticity, enabling intercalation or protease binding, unlike the flexible piperazine in the target compound.

Salt Forms and Solubility

The hydrochloride salt of N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide () highlights the importance of salt formation for solubility enhancement.

Biological Activity

N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-chlorobenzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H22ClN3O
  • Molecular Weight : 343.85 g/mol
  • SMILES Notation : C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)CCl
  • InChI Key : UVWFRHATMSUKBG-UHFFFAOYSA-N

The compound contains a piperazine moiety and a chlorobenzamide structure, which are commonly associated with various pharmacological activities, including antipsychotic and anti-cancer effects.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For instance, studies have shown that similar benzamide derivatives can inhibit cell proliferation in various cancer cell lines, including colorectal and hematological cancers. The mechanism often involves the inhibition of key signaling pathways associated with cell growth and survival, such as the Wnt/β-catenin pathway .

Dopamine D2 Receptor Antagonism

The compound has been evaluated for its activity as a dopamine D2 receptor antagonist. This property is particularly relevant for potential applications in treating psychiatric disorders such as schizophrenia. In vivo studies have demonstrated that related compounds can effectively inhibit apomorphine-induced behaviors in animal models, suggesting their utility in modulating dopaminergic activity .

In Vitro Studies

A study assessed the biological activity of various benzamide derivatives, including this compound. The results indicated that these compounds exhibited cytotoxic effects against several cancer cell lines, with IC50 values demonstrating their potency. For example, one derivative showed an IC50 of 0.12 μM against HCT116 cells, indicating strong anti-proliferative properties .

Mechanistic Insights

The biological mechanism underlying the anticancer effects of this compound may involve the induction of apoptosis and inhibition of angiogenesis. Compounds with similar structures have been shown to activate caspases and promote apoptotic pathways in cancer cells . Additionally, they may inhibit growth factor receptors and other signaling molecules critical for tumor progression.

Data Table: Summary of Biological Activities

Activity TypeAssay TypeResultReference
Anticancer ActivityCell Proliferation AssayIC50 = 0.12 μM
Dopamine D2 AntagonismBehavioral Test (Apomorphine)Significant inhibition
Apoptosis InductionCaspase Activation AssayPositive response

Q & A

Basic: What are the key steps and challenges in synthesizing N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-chlorobenzamide with high purity?

Answer:
The synthesis typically involves coupling 4-chlorobenzoic acid derivatives with a benzylpiperazine-substituted aniline intermediate. Key steps include:

  • Amide bond formation via activation of the carboxylic acid (e.g., using thionyl chloride or carbodiimide coupling agents) followed by reaction with the amine group on the benzylpiperazine-phenyl scaffold.
  • Purification challenges arise from byproducts like unreacted starting materials or dimerization. Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is often employed to isolate the product .
  • Critical factors : Reaction temperature (often 0–5°C to prevent side reactions), anhydrous conditions, and stoichiometric control of reagents to minimize impurities .

Basic: Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of characteristic signals (e.g., benzylpiperazine protons at δ 2.5–3.5 ppm, aromatic protons from the chlorobenzamide at δ 7.2–7.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]+) and isotopic pattern matching the molecular formula .
  • HPLC with UV detection : Quantifies purity (>95%) and detects trace impurities using C18 columns and acetonitrile/water mobile phases .

Advanced: How can researchers design experiments to elucidate the compound's mechanism of action against specific biological targets?

Answer:

  • Target identification : Use computational docking studies (e.g., AutoDock Vina) to predict binding affinity for receptors like dopamine or serotonin transporters, given structural similarities to piperazine-based inhibitors .
  • Functional assays :
    • Radioligand binding assays with [3H]-labeled antagonists to measure competitive displacement (e.g., on GPCRs like 5-HT1A receptors) .
    • Enzyme inhibition kinetics : Monitor activity changes in kinases or proteases using fluorogenic substrates (e.g., Km and Vmax determination) .
  • Cellular models : Assess cytotoxicity (via MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines to evaluate anticancer potential .

Advanced: What strategies are recommended for resolving contradictions in biological activity data across different studies?

Answer:

  • Standardize assay conditions : Discrepancies in IC50 values may arise from variations in cell lines, buffer pH, or incubation times. Adopt protocols from repositories like PubChem BioAssay .
  • Control for stereochemistry : If chiral centers exist (e.g., in piperazine derivatives), confirm enantiopurity using chiral HPLC and compare activity of isolated enantiomers .
  • Meta-analysis : Use tools like RevMan to aggregate data from multiple studies, identifying outliers or trends in structure-activity relationships (SAR) .

Advanced: How can structural modifications enhance the compound's metabolic stability without compromising activity?

Answer:

  • Introduce electron-withdrawing groups : Replace chlorine on the benzamide with trifluoromethyl (-CF3) to reduce oxidative metabolism while maintaining lipophilicity .
  • Piperazine ring modifications : Substitute benzyl with cyclopropylmethyl to hinder CYP450-mediated N-dealkylation. Validate via in vitro microsomal stability assays .
  • Prodrug strategies : Esterify the amide group to improve oral bioavailability, with hydrolysis studies in simulated gastric fluid .

Basic: What are the optimal storage conditions to maintain the compound's stability?

Answer:

  • Temperature : Store at -20°C in airtight, light-resistant vials to prevent degradation from humidity or UV exposure .
  • Solvent : Dissolve in DMSO (10 mM stock) for long-term storage; avoid repeated freeze-thaw cycles .
  • Stability monitoring : Use LC-MS every 6 months to detect decomposition products (e.g., hydrolyzed amide bonds) .

Advanced: How does the compound's pharmacokinetic profile influence in vivo experimental design?

Answer:

  • Bioavailability : Low oral absorption (common with rigid aromatic structures) necessitates intravenous administration. Calculate dosing using allometric scaling from rodent plasma half-life data .
  • Blood-brain barrier (BBB) penetration : Predict via logP values (>3 suggests high permeability) and confirm with in situ brain perfusion models .
  • Metabolite identification : Use LC-MS/MS to profile major metabolites in liver microsomes, guiding toxicity studies .

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